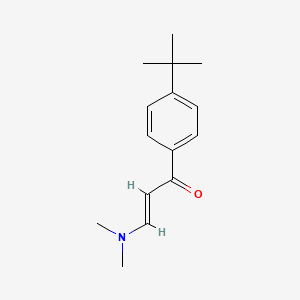

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one

Description

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one is a chalcone derivative characterized by a propenone backbone with a 4-tert-butylphenyl group at the 1-position and a dimethylamino group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural features, which may influence biological activity, photophysical properties, and molecular interactions .

Properties

IUPAC Name |

(E)-1-(4-tert-butylphenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)10-11-16(4)5/h6-11H,1-5H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTIRSKOVUYUAT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and dimethylamine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Synthetic Route: The key step involves the condensation of 4-tert-butylbenzaldehyde with dimethylamine in the presence of a base to form the desired product.

Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted phenylprop-2-en-1-one derivatives.

Scientific Research Applications

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features

Chalcones and enaminones with dimethylamino and aryl substituents are common in the literature. Below is a comparative analysis of substituent effects:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., dimethylamino, tert-butyl) enhance charge transfer capabilities, relevant for nonlinear optical applications .

- Biological Interactions : Hydroxyl and halogen substituents (e.g., in and ) improve antibacterial and antifungal activity via polar interactions, whereas the tert-butyl group may enhance lipophilicity and membrane permeability .

Antimicrobial and Antifungal Effects

- Antibacterial Activity: Chalcones with hydroxylphenyl and dimethylamino groups () showed MIC values of 0.07–1.0 µg/mL against E. coli and S. aureus. The tert-butyl analog may exhibit similar efficacy but with improved pharmacokinetics due to lipophilicity .

- Antifungal Activity: (2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one () demonstrated MIC = 0.07 µg/mL against Trichophyton rubrum. The tert-butyl group’s steric effects might reduce binding to fungal targets compared to planar fluorophenyl derivatives .

Anticancer Potential

Compounds like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () are intermediates in anticancer drug synthesis. The tert-butyl derivative could serve a similar role, with enhanced stability due to steric protection of the enaminone backbone .

Physical and Photophysical Properties

Melting Points and Solubility

- Melting Points : Chalcones with halogen substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (160–205°C) due to crystallinity, whereas bulky tert-butyl groups may lower melting points by disrupting packing .

- Solubility: Fluorinated analogs () show improved solubility in organic solvents, while the tert-butyl group enhances solubility in nonpolar media .

Nonlinear Optical (NLO) Properties

- AN-1 and AN-2 (): Extended π-conjugation enhances NLO response. The tert-butyl group’s steric bulk may reduce planarity and NLO efficiency compared to anthracene-based chalcones .

- Solid-State Emission : The 5-chlorothiophene derivative () exhibits strong emission due to rigidification; the tert-butyl analog’s bulk might quench emission by introducing torsional strain .

Biological Activity

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one, also known by its CAS number 115933-37-4, is an organic compound notable for its potential biological activities. This compound features a unique structure that includes a tert-butylphenyl group and a dimethylamino group attached to a prop-2-en-1-one backbone. Research has suggested various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the condensation of 4-tert-butylbenzaldehyde with dimethylamine under basic conditions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 115933-37-4 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one is attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activity, affect signal transduction pathways, or induce apoptosis in cancer cells. The compound's structure contributes to its reactivity and biological efficacy.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. A recent investigation into various synthesized alkaloids indicated that compounds with similar structures possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.05 mg/mL |

| Candida albicans | 0.1 mg/mL |

The compound showed complete inhibition of bacterial growth within specific time frames, indicating its potential as a therapeutic agent against infections.

Anticancer Activity

Research has also focused on the anticancer properties of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one. In vitro studies have revealed that it exhibits antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Cell cycle arrest |

| M21 | 10.0 | Inhibition of proliferation |

These findings suggest that the compound could be further investigated as a potential anticancer drug.

Case Studies

A case study published in the Journal of Medicinal Chemistry examined the effects of several derivatives of similar compounds on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity . The study found that specific substitutions on the phenyl ring significantly increased the compound's potency against various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.